Silanol

概述

描述

Silanol is a compound that contains a silicon atom bonded to a hydroxyl group. It is a type of organosilicon compound, which means it contains carbon-silicon bonds. Silanols are important in various industrial and scientific applications due to their unique chemical properties.

准备方法

Silanols can be synthesized through several methods. One common method involves the reaction of trichlorosilane with alcohols. For example, the reaction of trichlorosilane with ethanol produces triethoxysilane and hydrochloric acid:

HSiCl3+3EtOH→HSi(OEt)3+3HCl

Another method involves the partial hydrosilation of silane itself. For instance, the reaction of silane with ethylene produces triethylsilane:

SiH4+3C2H4→HSi(C2H5)3

In the laboratory, hydroxysilanes can also be prepared by treating chlorosilanes with hydride reagents such as lithium aluminium hydride:

4ClSi(C2H5)3+LiAlH4→4HSi(C2H5)3+LiAlCl4

化学反应分析

Preparation of Silanols

Silanols are generally synthesized through several methods :

-

Hydrolysis of Halosilanes, Alkoxysilanes, or Aminosilanes Chlorosilanes are commonly used reactants in this process :

Compared to silyl ethers, silyl acetates hydrolyze more rapidly, and the released acetic acid is less aggressive, making them suitable for certain applications .

-

Oxidation of Silyl Hydrides This involves using oxidants like air, peracids, dioxiranes, or potassium permanganate, especially for hindered silanes :

Acidity of Silanols

Silanols are more acidic than their corresponding carbon alcohols, despite silicon being less electronegative than carbon . For instance, the pKa of Et3SiOH is approximately 13.6, whereas tert-butyl alcohol has a pKa of around 19 . Arylsilanols can be fully deprotonated in aqueous solutions due to their greater acidity, forming siloxides or silanolates .

Condensation and the Sol-Gel Process

Silanols undergo condensation reactions to form disiloxanes :

This reaction is central to the sol-gel process, where compounds like Si(OEt)4 are converted into hydrated SiO2 via this compound intermediates .

Spectroscopic Characterization of Silanols

Various spectroscopic methods can characterize silanols :

-

1H MAS NMR Spectroscopy Can identify and quantify different types of silanols, such as isolated silanols, vicinal silanols, and this compound nests, based on their chemical shifts .

-

29Si NMR Spectroscopy Can estimate the total amount of silanols by quantifying Q2 and Q3 species, although precision may be limited .

-

Raman Spectroscopy Silanols can be observed using Raman spectroscopy, with a band at approximately 980 cm-1 attributed to Si-O stretching vibrations linked to the presence of this compound species .

Isotopic Labeling Studies

Isotopic labeling with 18O-labeled water has revealed an exchange of oxygen atoms between this compound and water in solution, which proceeds with retention of configuration at the silicon center .

Silanols in Zeolites

This compound groups in zeolites influence their properties and behavior, particularly in CO2 adsorption . The interaction between alkali-metal cations and this compound sites in nanosized chabazite zeolites significantly alters the silanols and their effect on CO2 adsorption .

Quantification of this compound Groups

Gas chromatography can quantify this compound groups on surfaces by reacting them with Grignard reagents and measuring the methane produced . Optimization of reaction conditions, such as the dosage of the Grignard reagent and reaction time, is crucial for accurate results .

科学研究应用

Biomedical Applications

Skin Treatment and Regeneration

Recent studies have highlighted the potential of silanol in dermatological applications. A pilot study demonstrated that injections of salicylate this compound significantly increased collagen and elastic fiber density in photo-aged skin, suggesting its efficacy in skin rejuvenation therapies . Additionally, oral intake of this compound has been shown to improve skin, hair, and nail health .

Bone Regeneration

this compound-modified chitosan membranes have been developed for bone regeneration applications. These membranes, when combined with calcium ions, exhibited enhanced apatite-forming ability, indicating their potential as bioactive guided bone regeneration membranes . The this compound groups act as nucleation sites for apatite crystal formation, promoting bone healing.

Industrial Applications

Adhesives and Sealants

Silanols are extensively used in the production of adhesives and sealants due to their ability to form strong bonds with various substrates. The hydroxyl groups facilitate moisture-curing processes that yield durable and flexible products suitable for construction and automotive industries .

Surface Treatments

In surface treatment applications, silanols serve as coupling agents that enhance adhesion between organic and inorganic materials. They are particularly valuable in treating surfaces like glass and metal to improve durability and resistance to environmental factors .

Chemical Synthesis

Organic Chemistry

Silanols play a crucial role as intermediates in organic synthesis. For example, di-tert-butylthis compound has been utilized as a directing group in palladium-catalyzed ortho-alkenylation of phenols, leading to the efficient synthesis of complex bioactive molecules . This method illustrates the versatility of silanols in facilitating chemical reactions while being easily removable under mild conditions.

Analytical Chemistry

Silanols are employed in analytical chemistry for their chemical affinity properties. They are integral components in chemically amplified negative-resist systems used in lithography processes. Silanols enhance sensitivity and resolution during electron-beam and deep-ultraviolet exposure by participating in acid-catalyzed condensation reactions that produce siloxane oligomers .

Drug Delivery Systems

Stimuli-Responsive Systems

Recent advancements have introduced stimuli-responsive silica-silanol conjugates as innovative drug delivery systems. These systems leverage the properties of surface silanols for targeted drug delivery, allowing for controlled release based on external stimuli such as pH or temperature changes . This approach enhances the efficacy of therapeutic agents by ensuring they are released at specific sites within the body.

Summary Table of Applications

作用机制

The mechanism of action of hydroxysilanes involves the formation of silicon-oxygen bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts. The formation of silicon-oxygen bonds is also important in the hydrolysis and condensation reactions of hydroxysilanes, which lead to the formation of silanols and siloxanes.

相似化合物的比较

Silanols are similar to other organosilicon compounds, such as alkoxysilanes and chlorosilanes. hydroxysilanes have unique properties due to the presence of the hydroxyl group. For example, hydroxysilanes can undergo hydrolysis and condensation reactions to form silanols and siloxanes, which are not possible with alkoxysilanes or chlorosilanes. Additionally, hydroxysilanes can participate in hydrosilylation reactions, which are important for the synthesis of organosilicon compounds and materials.

Similar Compounds

Alkoxysilanes: Compounds containing silicon bonded to alkoxy groups.

Chlorosilanes: Compounds containing silicon bonded to chlorine atoms.

Organosilanes: Compounds containing silicon bonded to organic groups.

Silanols are unique in their ability to form silicon-oxygen bonds through hydrolysis and condensation reactions, making them valuable in various scientific and industrial applications.

属性

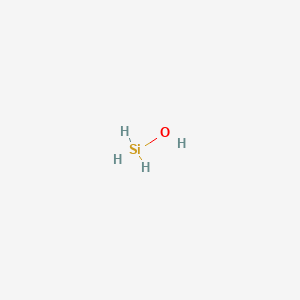

分子式 |

H4OSi |

|---|---|

分子量 |

48.116 g/mol |

IUPAC 名称 |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

InChI 键 |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

SMILES |

O[SiH3] |

规范 SMILES |

O[SiH3] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。